![molecular formula C6H6N4 B173388 イミダゾ[1,2-a]ピラジン-3-アミン CAS No. 19943-95-4](/img/structure/B173388.png)
イミダゾ[1,2-a]ピラジン-3-アミン
概要
説明
Imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, which imparts unique chemical and biological properties. Its versatility makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.
科学的研究の応用
Synthesis of Imidazo[1,2-a]pyrazin-3-amine Derivatives
Recent studies have focused on the efficient synthesis of imidazo[1,2-a]pyrazin-3-amine derivatives using various catalytic methods. For example, iodine-catalyzed reactions have been employed to produce these compounds through one-pot three-component condensations involving aryl aldehydes and 2-aminopyrazines. This method not only enhances yield but also simplifies the synthesis process .
Anticancer Activity
Imidazo[1,2-a]pyrazin-3-amine derivatives have shown promising anticancer properties. A study reported that specific derivatives exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), which is crucial in regulating transcription and cell proliferation. For instance, one derivative demonstrated an IC50 value of 0.16 µM against CDK9 and significant cytotoxicity in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) with IC50 values around 6.66 µM .
Moreover, another research highlighted the anticancer activity of imidazo[1,2-a]pyrazine derivatives against multiple cancer cell lines, indicating a strong structure-activity relationship (SAR) where modifications to the core structure significantly influenced biological activity .
Antiviral Activity
Imidazo[1,2-a]pyrazin-3-amine has also been explored for its antiviral properties. Certain derivatives have been identified as effective inhibitors of the influenza A virus. These compounds were synthesized and evaluated for their antiviral efficacy, demonstrating potential as therapeutic agents against viral infections . Additionally, recent studies indicated that imidazo[1,2-a]pyrazines could inhibit SARS-CoV and SARS-CoV-2 main proteases with IC50 values as low as 21 nM, showcasing their relevance in combating emerging viral threats .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profiles of imidazo[1,2-a]pyrazin-3-amine derivatives are critical for their development as therapeutic agents. Studies have conducted in silico evaluations to predict drug-likeness based on Lipinski's rule of five, ensuring that these compounds possess suitable properties for oral bioavailability and metabolic stability .
Development of CDK9 Inhibitors
A notable case involved the design and synthesis of novel CDK9 inhibitors based on the imidazo[1,2-a]pyrazine scaffold. The most active compound from this study was found to inhibit CDK9 with remarkable potency while also demonstrating significant cytotoxic effects in various cancer cell lines. This highlights the potential for developing targeted therapies for cancers associated with dysregulated transcriptional control .
Antiviral Compound Evaluation
Another case study focused on the antiviral properties of imidazo[1,2-a]pyrazin-3-amine derivatives against influenza A virus strains. The synthesized compounds were screened for their ability to inhibit viral replication in vitro, leading to the identification of several promising candidates that warrant further investigation for clinical applications in antiviral therapy .
作用機序
Target of Action
Imidazo[1,2-a]pyrazin-3-amine has been identified as a potent agent with multiple targets. It has been found to interact with the KRAS G12C , a common mutation in various types of cancers, and the A2A adenosine receptor (A2AAR) , which plays a crucial role in the tumor microenvironment. It has also been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound acts as a covalent inhibitor , forming a strong bond with its target, thereby blocking its function. In the case of cancer, it blocks the A2AAR, activating an immunostimulatory response through regulating signaling in the tumor microenvironment . This blockade is proposed to be a promising strategy for cancer immunotherapy .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the blockade of A2AAR activates immunostimulatory response, regulating signaling in the tumor microenvironment . In the context of tuberculosis, the compound exhibits significant activity against MDR-TB and XDR-TB
Result of Action
The compound has shown promising results in both cancer and tuberculosis treatment. In cancer, it has been found to significantly inhibit the growth of triple-negative breast cancer by reversing the immunosuppressive tumor microenvironment . In tuberculosis, it has shown significant activity against MDR-TB and XDR-TB .
Action Environment
The action of Imidazo[1,2-a]pyrazin-3-amine can be influenced by various environmental factors. For instance, the tumor microenvironment, which is often immunosuppressive, can affect the compound’s efficacy in cancer treatment . Similarly, the presence of drug-resistant strains of tuberculosis can influence the compound’s effectiveness in treating TB .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyrazin-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with adenosine receptors, particularly the A2A adenosine receptor, which is involved in regulating immune responses and inflammation . The interaction between Imidazo[1,2-a]pyrazin-3-amine and these receptors can modulate signaling pathways, leading to potential therapeutic applications in cancer immunotherapy.
Cellular Effects
Imidazo[1,2-a]pyrazin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by reversing the immunosuppressive tumor microenvironment . This compound can also affect the levels of cyclic adenosine monophosphate (cAMP) within cells, thereby influencing various cellular activities.
Molecular Mechanism
The molecular mechanism of Imidazo[1,2-a]pyrazin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the A2A adenosine receptor with high affinity, leading to the activation of downstream signaling pathways that regulate immune responses . This binding can inhibit the proliferation of cancer cells and enhance the immune system’s ability to target and destroy tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,2-a]pyrazin-3-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to Imidazo[1,2-a]pyrazin-3-amine has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of immune responses.
Dosage Effects in Animal Models
The effects of Imidazo[1,2-a]pyrazin-3-amine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and negative impacts on normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
Imidazo[1,2-a]pyrazin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of Imidazo[1,2-a]pyrazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
Imidazo[1,2-a]pyrazin-3-amine exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One efficient method is the iodine-catalyzed one-pot three-component condensation. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, yielding imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyrazin-3-amine often employs similar multicomponent reactions due to their simplicity and high atom economy. The use of cost-effective catalysts like iodine and room temperature conditions makes these methods suitable for large-scale production .
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of imidazo[1,2-a]pyrazin-3-amine react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated imidazo[1,2-a]pyrazin-3-amine with amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazin-3-one.
Reduction: Formation of imidazo[1,2-a]pyrazin-3-amine derivatives with reduced functional groups.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazin-3-amine derivatives.
類似化合物との比較
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
Comparison: Imidazo[1,2-a]pyrazin-3-amine is unique due to its fused imidazole-pyrazine structure, which imparts distinct electronic and steric properties. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, it often exhibits higher biological activity and better pharmacokinetic properties .
生物活性
Imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Imidazo[1,2-a]pyrazin-3-amine acts primarily as a covalent inhibitor targeting several key proteins and receptors involved in critical biological processes:
- KRAS G12C : This mutation is prevalent in various cancers, and inhibitors like imidazo[1,2-a]pyrazin-3-amine can effectively disrupt the signaling pathways activated by this oncogene.
- A2A Adenosine Receptor (A2AAR) : The compound inhibits this receptor, which plays a significant role in modulating immune responses and inflammation. Blocking A2AAR can enhance the immune system's ability to fight tumors.
- Multidrug-resistant Tuberculosis (MDR-TB) : The compound has shown efficacy against both MDR-TB and extensively drug-resistant TB (XDR-TB), indicating its potential in treating resistant strains of tuberculosis.
Imidazo[1,2-a]pyrazin-3-amine influences several biochemical pathways through its interactions with various biomolecules:
- Cellular Effects : It has been observed to reverse the immunosuppressive tumor microenvironment in triple-negative breast cancer, leading to significant inhibition of cancer cell growth. This effect is mediated through the modulation of cell signaling pathways and gene expression.
- Biochemical Pathways : The compound activates immunostimulatory responses by blocking A2AAR, thereby altering signaling within the tumor microenvironment and promoting anti-tumor immunity.
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyrazin derivatives have been crucial in optimizing their biological activity. For example:
Compound | Position | IC50 (µM) | Activity |
---|---|---|---|
3a | 2 | 0.16 | CDK9 Inhibitor |
3b | 2 | 56.96 | Anti-coronaviral |
3c | 3 | 6.66 | Cytotoxicity against cancer cell lines |
These studies reveal that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can significantly enhance potency against various biological targets, including cyclin-dependent kinases (CDK) and viral proteases .
Case Studies and Research Findings
Recent research highlights the promising applications of imidazo[1,2-a]pyrazin-3-amine in both cancer therapy and infectious disease treatment:
- Cancer Treatment : A study demonstrated that derivatives with a pyridinyl group at position 2 exhibited potent CDK9 inhibitory activity with an IC50 value of 0.16 µM. These compounds showed significant anti-proliferative effects on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines .
- Tuberculosis : The compound's efficacy against MDR-TB was highlighted in a study where it demonstrated significant inhibition of bacterial growth in vitro, suggesting it could be a viable candidate for treating resistant TB strains.
- Antiviral Activity : Imidazo[1,2-a]pyrazin derivatives have also shown activity against coronaviruses, with one derivative exhibiting an IC50 of 56.96 µM against human coronavirus 229E, indicating potential for further development as antiviral agents .
特性
IUPAC Name |
imidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDBTSRIQDISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19943-95-4 | |
Record name | imidazo[1,2-a]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are commonly observed in crystal structures of Imidazo[1,2-a]pyrazin-3-amine derivatives?
A1: Crystallographic studies reveal that Imidazo[1,2-a]pyrazin-3-amine derivatives frequently engage in hydrogen bonding. For instance, N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine forms inversion dimers through pairs of C—H⋯N hydrogen bonds []. In contrast, N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine exhibits N—H⋯N hydrogen bonds, creating chains that are further connected by C—H⋯N hydrogen bonds to form 2D networks []. These variations highlight the influence of substituent groups on the crystal packing and intermolecular interactions.
Q2: How does the conformation of the phenyl ring substituent impact the overall structure of Imidazo[1,2-a]pyrazin-3-amine derivatives?
A2: The relative orientation of the phenyl ring, a common substituent in these compounds, significantly affects the molecular geometry. In N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine, the imidazole ring and the phenyl ring are not coplanar, showing a dihedral angle of 70.01° []. This non-coplanarity is likely influenced by steric hindrance from the chlorine atoms on the phenyl ring. Understanding these conformational preferences is crucial for predicting molecular properties and potential interactions with biological targets.
Q3: Are there studies exploring the impact of nitro group positioning on the hydrogen bonding patterns in Imidazo[1,2-a]pyrazin-3-amine derivatives?
A3: Yes, research has investigated the influence of nitro group positioning on hydrogen bonding. A study comparing N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine and N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine revealed distinct hydrogen bonding patterns attributed to the different positions of the nitro substituent on the phenyl ring []. These findings emphasize the importance of substituent position in modulating intermolecular interactions.
Q4: Have any Imidazo[1,2-a]pyrazin-3-amine derivatives been investigated for potential applications in non-linear optics (NLO)?
A4: Yes, at least one derivative, N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, has been explored for its NLO properties []. This research involved studying the synthesis, crystal growth, and various spectral and thermal characteristics relevant for NLO applications. The findings suggest that this class of compounds holds promise for further investigation in the field of optoelectronics.
Q5: Has the interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and specific biological targets been studied?
A5: Yes, research has explored the interaction of these compounds with specific biological targets. For instance, the crystal structure of the bromodomain of human BRD4 in complex with UMB32 (N-TERT-BUTYL-2-[4-(3,5-DIMETHYL-1,2-OXAZOL-4-YL) PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE) has been elucidated []. This study provides valuable insights into the binding mode and structural determinants of interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and this therapeutically relevant protein target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。